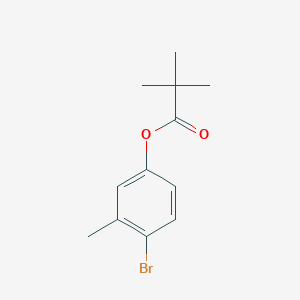

4-Bromo-3-methylphenyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOIEEIVURBKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 3 Methylphenyl Pivalate

Role as a Key Intermediate in Complex Organic Syntheses

4-Bromo-3-methylphenyl pivalate (B1233124) serves as a key intermediate by acting as a protected form of 4-bromo-3-methylphenol. The bulky pivalate group masks the reactive phenolic hydroxyl, preventing it from interfering with reactions targeting the carbon-bromine bond. This allows for a wide range of chemical modifications to be performed on the aromatic ring, such as the cross-coupling or organometallic reactions described above.

Following these transformations, the pivalate protecting group can be readily removed under basic hydrolysis conditions (e.g., using sodium hydroxide (B78521) in methanol/water) to unveil the free phenol (B47542). This strategy makes 4-Bromo-3-methylphenyl pivalate a valuable synthon for introducing the 4-hydroxy-2-methylphenyl moiety into larger, multifunctional molecules, which are of interest in medicinal chemistry and materials science. chemicalbook.comresearchgate.net

Role in Mechanistic Studies

Probes for Mechanistic Investigations in Catalysis

In the field of catalysis, understanding the intricate details of a reaction mechanism is crucial for optimizing conditions and developing new catalysts. Substrates with unique electronic and steric profiles are often used as probes to elucidate these mechanisms. 4-Bromo-3-methylphenyl pivalate possesses a distinct combination of features: a moderately electron-donating methyl group, a reactive bromine atom, and a sterically demanding pivalate ester.

By using this compound as a substrate in catalytic reactions like the Suzuki or Buchwald-Hartwig couplings, researchers can study how these specific steric and electronic factors influence reaction rates, catalyst turnover, and product distributions. researchgate.net Comparing its reactivity to other substituted aryl bromides can provide valuable insights into the transition states of the catalytic cycle and the role of ligand-catalyst interactions.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

Specific high-resolution ¹H and ¹³C NMR data for 4-bromo-3-methylphenyl pivalate (B1233124), including chemical shifts, coupling constants, and signal multiplicities, are not available in published scientific literature. While data for analogous compounds exist, they cannot be used to accurately represent the specific spectral characteristics of the title compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no publicly accessible studies that report the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural analysis of 4-bromo-3-methylphenyl pivalate. These advanced analyses are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, but such detailed investigations have not been published.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Detailed mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not available for this compound in the public domain. This information would be essential for confirming the molecular weight and elucidating the fragmentation pathways of the molecule under mass spectrometric conditions.

High-Resolution Mass Spectrometry (HRMS)

While some suppliers indicate the availability of LC-MS data, specific High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement to confirm the elemental composition, has not been found in published literature for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No specific Infrared (IR) or Raman spectra for this compound have been published. An IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, typically in the region of 1730-1750 cm⁻¹, and vibrations associated with the substituted benzene (B151609) ring. However, without experimental data, a precise analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no entries for this compound. Therefore, no experimental data on its single-crystal X-ray structure, unit cell dimensions, space group, or detailed molecular geometry in the solid state is available.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, several types of interactions would be anticipated.

Given the presence of a bromine atom, halogen bonding could be a significant factor in the crystal packing. This is an interaction where the electrophilic region on the bromine atom interacts with a nucleophilic atom, such as the carbonyl oxygen of the pivalate group on a neighboring molecule. Studies on other brominated organic compounds have frequently identified halogen bonds as important structure-directing interactions. nih.govnih.gov

Van der Waals forces , specifically London dispersion forces, would be ubiquitous, arising from temporary fluctuations in electron density. The large, nonpolar tert-butyl group and the aromatic ring would contribute significantly to these interactions.

π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in the crystal packing, where the electron-rich π systems align with each other. nih.gov Furthermore, C-H···π interactions , where a hydrogen atom interacts with the face of the aromatic ring, are also commonly observed in the crystal structures of phenyl-containing compounds. nih.gov

To definitively characterize these features, experimental data from single-crystal X-ray diffraction would be required. The table below outlines the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule, which would confirm the covalent structure and reveal any strain or unusual geometry. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the orientation of the pivalate group relative to the phenyl ring. |

| Intermolecular Contacts | The distances and angles of close contacts between atoms of neighboring molecules, which would identify specific intermolecular interactions. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure and reactivity of 4-Bromo-3-methylphenyl pivalate (B1233124) have been identified in the public domain.

Molecular Orbital Analysis and Electrostatic Potential Maps

Detailed molecular orbital analyses, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps for 4-Bromo-3-methylphenyl pivalate, are not available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Analysis

There are no published reports on the modeling of reaction pathways or the analysis of transition states involving this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their comparison with experimental data have not been documented in the reviewed literature.

Conformation Analysis and Conformational Landscapes

Specific conformational analyses and the determination of the conformational landscapes for this compound are not described in the available scientific research.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations Mediated by the Compound

The unique electronic and steric properties of 4-Bromo-3-methylphenyl pivalate (B1233124) make it a compelling substrate for pioneering new catalytic reactions. The pivalate group, a sterically bulky ester, can function as a cleavable directing group or a reactive partner in cross-coupling reactions, while the bromo- and methyl-substituted phenyl ring provides sites for further functionalization.

Future research is anticipated to focus on nickel- and palladium-catalyzed reactions where the pivalate ester's C-O bond is activated. Aryl pivalates have been successfully used in Suzuki-Miyaura couplings with arylboronic acids, a process facilitated by air-stable Nickel(II) complexes. nih.gov This suggests that 4-Bromo-3-methylphenyl pivalate could be a valuable partner in creating complex biaryl structures, with the potential for sequential cross-coupling events—first at the aryl-bromide bond using palladium catalysis, and subsequently at the aryl-pivalate C-O bond with nickel catalysis. nih.gov

Furthermore, nickel-catalyzed amination of aryl pivalates has been demonstrated, opening pathways to synthesize substituted anilines by cleaving the typically robust aryl carbon-oxygen bond. nih.gov Investigating this transformation with this compound could lead to novel substituted aniline (B41778) derivatives, which are important intermediates in pharmaceuticals and materials science. Mechanistic studies on related systems have identified arylnickel(II) pivalate complexes as key intermediates, and similar investigations could optimize reaction conditions and expand the substrate scope for this specific compound. acs.org A recent study has also shown that dinickel species can mediate a "ring-walking" event on aryl pivalates, enabling functionalization at distal C(sp²)-H sites, a frontier in catalytic C-H activation. chemrxiv.org Applying this concept to this compound could unlock unprecedented synthetic routes.

Exploration of Asymmetric Synthesis Using Chiral Derivatives

The development of chiral molecules is fundamental to modern medicine and materials science. Future work will likely involve creating chiral derivatives of this compound to serve as building blocks in asymmetric synthesis.

One promising avenue is the asymmetric reduction of related keto-esters to produce chiral hydroxy esters, which are precursors to important bioactive compounds. tandfonline.com By analogy, a prochiral ketone precursor to this compound could be asymmetrically reduced to yield enantiomerically enriched alcohol derivatives. These chiral alcohols could then be esterified to the target compound or used in other transformations. Studies on similar aryl-substituted keto-esters have shown that catalysts like (R)-Me-CBS-oxazaborolidine can achieve high enantioselectivity. tandfonline.comtandfonline.com

Another exciting direction is the use of nickel-catalyzed asymmetric cross-electrophile coupling. This method has been successfully used to prepare enantioenriched aryl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters. nih.gov Developing a similar strategy starting from a derivative of this compound could provide a direct route to valuable chiral carbinols, which are structural motifs in many drug molecules. nih.gov The synthesis of chiral esters via the asymmetric Wolff rearrangement reaction, which converts α-diazoketones into chiral α,α-disubstituted carboxylic esters, also presents a potential, albeit more complex, route to novel chiral structures derived from this scaffold. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. vapourtec.commdpi.com Integrating the synthesis and application of this compound into flow chemistry platforms represents a major area for future research.

Continuous-flow systems are particularly well-suited for handling hazardous reactions and for optimizing catalytic processes. vapourtec.com The synthesis of pharmaceutical intermediates often involves multi-step sequences that can be streamlined in a flow setup, eliminating the need to isolate and purify intermediates at each stage. mdpi.com Given that this compound is an intermediate for more complex molecules, developing its synthesis in a continuous-flow reactor could significantly improve efficiency and safety. vapourtec.comdrreddys.com

Automated synthesis platforms, often coupled with flow chemistry, allow for rapid screening of reaction conditions and the generation of libraries of related compounds. acs.org This would be invaluable for exploring the catalytic transformations discussed in section 7.1. By systematically varying catalysts, ligands, bases, and solvents in an automated fashion, researchers could quickly identify optimal conditions for Suzuki, amination, or C-H activation reactions involving this compound. Computational fluid dynamics (CFD) can further aid in designing and optimizing these flow reactors with reduced experimentation. rsc.org

Design of Next-Generation Functional Materials and Bioactive Scaffolds

The structural features of this compound make it an attractive starting point for designing advanced materials and biologically active molecules. The pivaloyl group itself is a recurring motif in prodrugs, where it can improve lipophilicity and bioavailability. mdpi.com

The presence of a brominated phenyl ring is a key feature for applications in materials science and medicinal chemistry. Brominated compounds are used as flame retardants and as intermediates in the synthesis of pharmaceuticals. ontosight.ai The combination of the bromo- and methyl-substituted ring with the pivalate ester offers a unique scaffold. Future research could focus on polymerizing derivatives of this compound to create new polymers with enhanced thermal stability, chemical resistance, or specific optical properties, a known application area for pivalate esters. ontosight.ai

In medicinal chemistry, this compound could serve as a versatile building block. The bromo- and pivalate groups offer two distinct reactive handles for sequential, site-selective modifications. For example, the bromine atom can be used for cross-coupling reactions to build a core molecular structure, followed by cleavage of the pivalate group to reveal a phenol (B47542). This phenol can then be further functionalized to create a library of potential drug candidates. The pivalate ester's high stability to many reaction conditions makes it an excellent protecting group for the phenolic hydroxyl. wikipedia.orgtcichemicals.com

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Kinetic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Future research will undoubtedly focus on elucidating the precise pathways of reactions involving this compound using advanced analytical techniques.

In situ spectroscopy, which monitors reactions as they occur, is a powerful tool for this purpose. aspbs.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can identify transient intermediates and active catalytic species in real-time. kit.eduacs.org For instance, in the nickel-catalyzed reactions of aryl pivalates, in situ IR could be used to observe the formation and consumption of key arylnickel(II) pivalate intermediates, providing direct evidence for the catalytic cycle. acs.org This approach helps in understanding structure-activity relationships, which is essential for designing more efficient catalysts. aspbs.comacs.org

Kinetic analysis provides quantitative data on reaction rates and the influence of different parameters. rsc.org For reactions involving this compound, kinetic studies could determine the rate-limiting step, for example, whether it is the oxidative addition or C-H activation in a catalytic cycle. acs.org This information is critical for rational process optimization. nih.govacs.org The mechanism of palladium-catalyzed cross-coupling reactions often involves a sequence of oxidative addition, transmetalation, and reductive elimination, and kinetic studies can help unravel the intricacies of these steps for a specific substrate like this compound. nih.govyoutube.com

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Bromo-3-methylphenyl pivalate with high purity?

Methodological Answer:

The synthesis typically involves esterification between 4-bromo-3-methylphenol and pivaloyl chloride. Key steps include:

- Reagent Selection : Use anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety : Handle brominated intermediates with fume hoods due to potential lachrymatory effects .

Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR :

- IR : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ (theoretical m/z ~285) .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation : Optimize reaction kinetics using flow chemistry for consistent heat/mass transfer .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations :

- Solvent Effects : COSMO-RS simulations predict solvation energy barriers in polar aprotic solvents (e.g., DMF) .

Basic: How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Advanced: What strategies optimize regioselective functionalization of the bromine moiety in this compound?

Methodological Answer:

- Catalytic Systems :

- Competing Pathways : Suppress ester cleavage by avoiding strong bases (e.g., NaOH) during functionalization .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to minimize light/oxygen exposure .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers integrate this compound into polymer matrices for functional material studies?

Methodological Answer:

- Copolymerization :

- Post-Polymerization Modification : Leverage bromine for click chemistry (e.g., azide-alkyne cycloaddition) .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Waste Disposal : Quench brominated waste with NaHCO₃ before disposal in halogenated solvent containers .

Advanced: How do steric effects from the pivalate group influence the compound’s reactivity in organometallic reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.